Cas no 2377606-04-5 (3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid)

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid is a boronic acid derivative featuring a fluorine substituent and a hydroxyethoxy functional group on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety facilitates the formation of carbon-carbon bonds in the synthesis of biaryl compounds. The presence of the hydroxyethoxy group enhances solubility in polar solvents, improving reaction efficiency, while the fluorine atom can influence electronic properties and stability. Its structural features make it a versatile intermediate in pharmaceutical and materials chemistry, particularly for designing complex molecules with tailored functionalities. The compound is typically handled under inert conditions to preserve its reactivity.
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid structure
2377606-04-5 structure
商品名:3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid
CAS番号:2377606-04-5
MF:C8H10BFO4
メガワット:199.972006320953
MDL:MFCD29043328
CID:5213802

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid
    • MDL: MFCD29043328
    • インチ: 1S/C8H10BFO4/c10-7-3-6(9(12)13)4-8(5-7)14-2-1-11/h3-5,11-13H,1-2H2
    • InChIKey: ZRCRBGMXGYBGCI-UHFFFAOYSA-N
    • ほほえんだ: B(C1=CC(OCCO)=CC(F)=C1)(O)O

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248993-5g
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid
2377606-04-5 98%
5g
¥26920 2023-03-11
A2B Chem LLC
AZ96695-5g
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid
2377606-04-5 95%
5g
$1316.00 2024-04-20
eNovation Chemicals LLC
Y1198275-0.25g
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic Acid
2377606-04-5 95%
0.25g
$1210 2025-02-19
Chemenu
CM559686-1g
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid
2377606-04-5 95%+
1g
$1145 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD478333-1g
(3-Fluoro-5-(2-hydroxyethoxy)phenyl)boronic acid
2377606-04-5 97%
1g
¥3409.0 2023-03-11
eNovation Chemicals LLC
Y1198275-0.25g
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic Acid
2377606-04-5 95%
0.25g
$1210 2024-07-19
Chemenu
CM559686-5g
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid
2377606-04-5 95%+
5g
$2958 2023-03-10
A2B Chem LLC
AZ96695-1g
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid
2377606-04-5 95%
1g
$499.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248993-1g
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid
2377606-04-5 98%
1g
¥9675 2023-03-11
eNovation Chemicals LLC
Y1198275-0.25g
3-Fluoro-5-(2-hydroxyethoxy)phenylboronic Acid
2377606-04-5 95%
0.25g
$1210 2025-02-27

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid 関連文献

3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acidに関する追加情報

Recent Advances in the Application of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid (CAS: 2377606-04-5) in Chemical Biology and Pharmaceutical Research

In recent years, boronic acid derivatives have gained significant attention in chemical biology and pharmaceutical research due to their unique reactivity and versatile applications in drug discovery, diagnostics, and materials science. Among these derivatives, 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid (CAS: 2377606-04-5) has emerged as a promising compound with potential applications in targeted drug delivery, enzyme inhibition, and molecular imaging. This research brief aims to provide an overview of the latest advancements in the study of this compound, highlighting its synthesis, properties, and therapeutic potential.

The compound 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid is characterized by the presence of a boronic acid functional group, a fluorine substituent, and a hydroxyethoxy side chain. These structural features confer unique chemical and biological properties, making it an attractive candidate for various applications. Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity, as well as exploring its reactivity with diols and other biomolecules. The ability of boronic acids to form reversible covalent bonds with diols has been particularly exploited in the development of glucose-responsive drug delivery systems and sensors.

One of the most notable applications of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid is in the field of targeted cancer therapy. Researchers have demonstrated that this compound can be conjugated to nanoparticles or antibodies to selectively deliver chemotherapeutic agents to cancer cells. The fluorine substituent enhances the binding affinity and stability of the compound, while the hydroxyethoxy side chain improves its solubility and biocompatibility. Recent in vitro and in vivo studies have shown promising results, with reduced off-target effects and enhanced therapeutic efficacy.

In addition to its role in drug delivery, 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid has been investigated as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown inhibitory activity against certain proteases and kinases, which are key targets in the treatment of inflammatory and neurodegenerative diseases. Structural-activity relationship (SAR) studies have provided insights into the molecular interactions between the compound and its target enzymes, paving the way for the design of more potent and selective inhibitors.

Another exciting development is the use of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid in molecular imaging. The compound's ability to bind to specific biomarkers has been leveraged in the development of fluorescent and radiolabeled probes for diagnostic imaging. Recent advancements in imaging techniques, such as positron emission tomography (PET) and fluorescence microscopy, have enabled real-time visualization of disease progression and treatment response, offering new opportunities for personalized medicine.

Despite these promising applications, challenges remain in the clinical translation of 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid-based therapies. Issues such as pharmacokinetics, toxicity, and scalability of synthesis need to be addressed through further research. Collaborative efforts between chemists, biologists, and clinicians will be essential to overcome these hurdles and unlock the full potential of this compound.

In conclusion, 3-Fluoro-5-(2-hydroxyethoxy)phenylboronic acid (CAS: 2377606-04-5) represents a versatile and promising tool in chemical biology and pharmaceutical research. Its unique structural features and reactivity have opened new avenues for drug delivery, enzyme inhibition, and molecular imaging. Continued research and development efforts are expected to further elucidate its mechanisms of action and expand its therapeutic applications, ultimately contributing to advancements in healthcare and medicine.

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